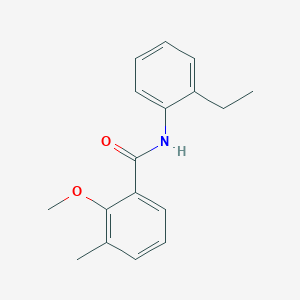![molecular formula C17H25N3O2 B244033 N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B244033.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its legal status, AM-2201 has been the subject of scientific research, particularly in the fields of pharmacology and toxicology.
Mecanismo De Acción
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide acts as an agonist at the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a range of physiological effects. The drug has a high affinity for CB1 receptors, which are primarily located in the brain and central nervous system. Activation of CB1 receptors by N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide leads to the release of neurotransmitters such as dopamine and serotonin, which are associated with feelings of pleasure and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide are similar to those of other synthetic cannabinoids. These effects include altered perception, mood changes, and changes in motor coordination. In addition, N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with underlying cardiovascular conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide in lab experiments is that it is a potent and selective agonist of the CB1 receptor. This makes it a useful tool for studying the role of the endocannabinoid system in various physiological processes. However, the use of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide in lab experiments is limited by its legal status and potential for abuse. Researchers must adhere to strict regulations and protocols when working with this drug.
Direcciones Futuras
There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these drugs, particularly in the treatment of pain and inflammation. Another area of research is the development of safer and more effective synthetic cannabinoids that can be used in medical settings. Additionally, further research is needed to understand the long-term effects of synthetic cannabinoids on the body and brain.
Métodos De Síntesis
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide is synthesized through a multi-step process that involves the reaction of 1-(5-fluoropentyl)-3-(4-methyl-1-naphthoyl)indole with 4-acetylpiperazine in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide requires specialized equipment and expertise, making it difficult for non-experts to produce.
Aplicaciones Científicas De Investigación
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide has been used in scientific research to study the effects of synthetic cannabinoids on the body. Studies have focused on the drug's mechanism of action, biochemical and physiological effects, and potential therapeutic applications. The use of N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide in research has led to a better understanding of the endocannabinoid system and the role of synthetic cannabinoids in modulating this system.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C17H25N3O2/c1-13(2)12-17(22)18-15-6-4-5-7-16(15)20-10-8-19(9-11-20)14(3)21/h4-7,13H,8-12H2,1-3H3,(H,18,22) |
Clave InChI |
GFAIJCZREOEZMZ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
SMILES canónico |
CC(C)CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B243952.png)
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B243955.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B243956.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243957.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B243958.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243960.png)
![3,4-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243962.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-methoxybenzamide](/img/structure/B243972.png)
